1H-Imidazole-1-ethanamine, N,N-dimethyl-, dihydrochloride
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Overview
Description
1H-Imidazole-1-ethanamine, N,N-dimethyl-, dihydrochloride is a chemical compound with the molecular formula C7H13N3·2HCl. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-1-ethanamine, N,N-dimethyl-, dihydrochloride typically involves the reaction of imidazole with dimethylamine and ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole-1-ethanamine, N,N-dimethyl-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.
Scientific Research Applications
1H-Imidazole-1-ethanamine, N,N-dimethyl-, dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1H-Imidazole-1-ethanamine, N,N-dimethyl-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting cellular processes.
Comparison with Similar Compounds
- 1H-Imidazole-4-ethanamine, N,N-dimethyl-
- 1H-Imidazole-4-ethanamine, α,1-dimethyl-, dihydriodide
- 1-[4-(1H-imidazol-1-yl)phenyl]methanamine
Comparison: 1H-Imidazole-1-ethanamine, N,N-dimethyl-, dihydrochloride is unique due to its specific structure and properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity. For instance, the presence of the dimethylamino group can influence its solubility and interaction with biological targets, making it distinct from other imidazole derivatives.
Properties
CAS No. |
13197-56-3 |
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Molecular Formula |
C7H15Cl2N3 |
Molecular Weight |
212.12 g/mol |
IUPAC Name |
2-imidazol-1-yl-N,N-dimethylethanamine;dihydrochloride |
InChI |
InChI=1S/C7H13N3.2ClH/c1-9(2)5-6-10-4-3-8-7-10;;/h3-4,7H,5-6H2,1-2H3;2*1H |
InChI Key |
PZGNSTBMZKJFGI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C=CN=C1.Cl.Cl |
Related CAS |
673-46-1 (Parent) |
Origin of Product |
United States |
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